molecular formula C23H16Cl2N2O B4546427 N-(3-chlorophenyl)-2-(4-chlorophenyl)-3-methylquinoline-4-carboxamide

N-(3-chlorophenyl)-2-(4-chlorophenyl)-3-methylquinoline-4-carboxamide

Cat. No.: B4546427
M. Wt: 407.3 g/mol
InChI Key: UIFIFVHQYSDAHD-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-(4-chlorophenyl)-3-methylquinoline-4-carboxamide is a complex organic compound that belongs to the quinoline family This compound is characterized by the presence of chlorophenyl groups attached to a quinoline core, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-(4-chlorophenyl)-3-methylquinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of Chlorophenyl Groups: The chlorophenyl groups can be introduced through Friedel-Crafts acylation reactions, where chlorobenzene reacts with acyl chlorides in the presence of a Lewis acid catalyst like aluminum chloride.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the intermediate compound with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-(4-chlorophenyl)-3-methylquinoline-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorophenyl groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols, polar aprotic solvents like dimethylformamide.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Amine derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

N-(3-chlorophenyl)-2-(4-chlorophenyl)-3-methylquinoline-4-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-(4-chlorophenyl)-3-methylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, and DNA, affecting their function and activity.

    Pathways Involved: It may modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

N-(3-chlorophenyl)-2-(4-chlorophenyl)-3-methylquinoline-4-carboxamide can be compared with other similar compounds, such as:

    N-(3-chlorophenyl)-2-(4-fluorophenyl)-3-methylquinoline-4-carboxamide: Similar structure but with a fluorine atom instead of a chlorine atom, which may affect its reactivity and biological activity.

    N-(3-bromophenyl)-2-(4-chlorophenyl)-3-methylquinoline-4-carboxamide: Contains a bromine atom, which can influence its chemical properties and interactions.

    N-(3-chlorophenyl)-2-(4-methylphenyl)-3-methylquinoline-4-carboxamide:

Properties

IUPAC Name

N-(3-chlorophenyl)-2-(4-chlorophenyl)-3-methylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16Cl2N2O/c1-14-21(23(28)26-18-6-4-5-17(25)13-18)19-7-2-3-8-20(19)27-22(14)15-9-11-16(24)12-10-15/h2-13H,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIFIFVHQYSDAHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N=C1C3=CC=C(C=C3)Cl)C(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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